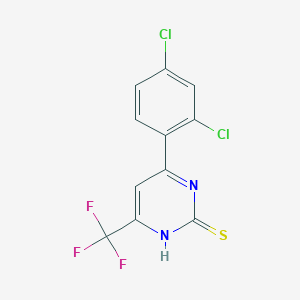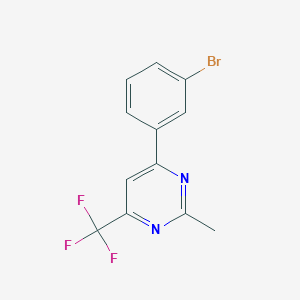
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Overview
Description
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is a compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring. This specific compound is characterized by the presence of a bromophenyl group at position 6, a methyl group at position 2, and a trifluoromethyl group at position 4 of the pyrimidine ring. These substitutions confer unique chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of the 3-bromophenyl precursor, which is then subjected to a series of reactions to introduce the methyl and trifluoromethyl groups at the desired positions on the pyrimidine ring. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The reactions are usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reagent flow rates. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid or other oxidation states using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can undergo reduction reactions, such as the reduction of the pyrimidine ring, using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Reagents like sodium methoxide or potassium thiolate in polar aprotic solvents (e.g., DMF) under reflux conditions.
Oxidation: Potassium permanganate in aqueous or acidic medium at elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether or THF under reflux conditions.
Major Products Formed
Substitution: Formation of 6-(3-substituted phenyl)-2-methyl-4-(trifluoromethyl)pyrimidine derivatives.
Oxidation: Formation of 6-(3-bromophenyl)-2-carboxy-4-(trifluoromethyl)pyrimidine.
Reduction: Formation of partially or fully reduced pyrimidine derivatives.
Scientific Research Applications
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the development of agrochemicals and materials science for its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Additionally, the bromophenyl group can participate in halogen bonding interactions, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
- 6-(3-Chlorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 6-(3-Fluorophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
- 6-(3-Iodophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine
Uniqueness
6-(3-Bromophenyl)-2-methyl-4-(trifluoromethyl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can influence the compound’s reactivity and biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrF3N2/c1-7-17-10(6-11(18-7)12(14,15)16)8-3-2-4-9(13)5-8/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTMHWYZLTMOCAE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)C(F)(F)F)C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901189896 | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1820665-74-4 | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1820665-74-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyrimidine, 4-(3-bromophenyl)-2-methyl-6-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901189896 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


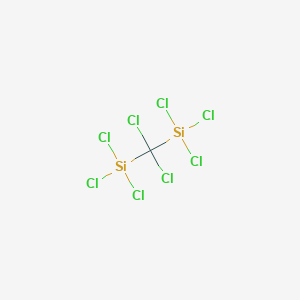
![N-[6-(2-Chlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591967.png)
![N-[6-(4-Bromophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]-N-methylglycine](/img/structure/B6591968.png)
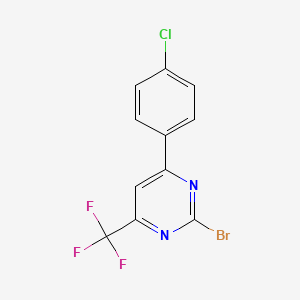
![4-(Chlorodifluoromethyl)benzo-[b]-thiopheno-[2,3-b]-pyridin-2(1H)-one](/img/structure/B6591984.png)
![5-(4-Fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6591990.png)

![5-(3-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carbohydrazide](/img/structure/B6592008.png)
![N-[6-(2,4-Dichlorophenyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B6592016.png)
![Methyl 3-amino-5-[(trifluoromethyl)thio]benzoate](/img/structure/B6592027.png)
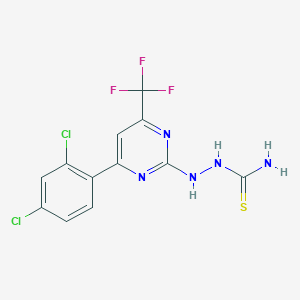
![Methyl 5-(3-methoxyphenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B6592032.png)

